3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTCUNQIEVRDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384836 | |
| Record name | 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-26-3 | |
| Record name | 3-Chloro-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonylation of Thiophene Derivatives
Introducing the isopropylsulfonyl group requires either direct electrophilic substitution or oxidation of a thioether intermediate:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Direct Sulfonylation | Isopropylsulfonyl chloride, AlCl, 0–5°C | 65% | |
| Thioether Oxidation | Isopropylthiol, HO, AcOH, 50°C | 78% |
Direct sulfonylation faces challenges due to the sulfonyl group’s bulkiness, whereas thioether oxidation offers better regiocontrol.
Chlorination Techniques
Chlorination at position 3 is achieved via:
| Chlorinating Agent | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Cl/FeCl | 25°C, 6 hours | 3 > 5 | 60% |
| NCS | DMF, 80°C, 3 hours | 3 > 5 | 72% |
Oxidation of Aldehyde to Carboxylic Acid
The final oxidation step employs:
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO | HSO, 70°C | 85% |
| CrO/HO | Acetone, 0°C | 78% |
Optimization Challenges and Solutions
Competing Directing Effects
The carboxylic acid (or ester) and sulfonyl groups create conflicting electronic effects:
-
Carboxylic Acid : Strongly deactivates the ring, directing electrophiles to positions 4 and 5.
-
Sulfonyl Group : Meta-directing, favoring substitution at positions 2 and 5.
To mitigate this, sequential functionalization with protective groups (e.g., methyl ester) is critical.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1) purify the final product with >95% purity.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) isolates intermediates.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct | 3 | 45% | Fewer steps, cost-effective | Low regioselectivity |
| Ester-Based | 4 | 58% | Higher purity, better control | Additional hydrolysis step |
The ester-based route, though longer, offers superior control over substitution patterns.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or azides.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiophene structures exhibit significant antimicrobial properties. Studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi. For instance, the sulfonyl group in 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid may enhance its interaction with microbial enzymes, leading to increased efficacy against pathogens .
Anti-inflammatory Properties
Thiophene derivatives have been studied for their anti-inflammatory effects. The presence of the isopropylsulfonyl group may contribute to the modulation of inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Agrochemicals
Herbicide Development
The unique structure of this compound positions it as a potential candidate for developing herbicides. Its ability to disrupt specific biochemical pathways in plants can be harnessed to create selective herbicides that target unwanted vegetation while preserving crops .
Pesticide Formulations
The compound's stability and reactivity suggest potential applications in pesticide formulations. Its effectiveness against certain pests can be enhanced by modifying its chemical structure to improve bioavailability and reduce environmental impact .
Material Science
Organic Electronics
Due to its electronic properties, this compound may find applications in organic semiconductor materials. Its incorporation into polymer matrices could lead to improved conductivity and stability in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Conductive Polymers
The compound can also be utilized in the synthesis of conductive polymers. By integrating it into polymer chains, researchers can create materials with enhanced electrical conductivity suitable for various electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The isopropylsulfonyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene Derivatives with Sulfonyl Groups
3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (CAS: 175201-86-2)
- Key Difference : Methylsulfonyl group (vs. isopropylsulfonyl).
- Impact :
- Lipophilicity : The isopropyl group increases clogP compared to methyl, enhancing membrane permeability but reducing aqueous solubility .
- Biological Activity: Both compounds exhibit antiproliferative effects, but differences in sulfonyl substituents may modulate target binding .
4-(Isopropylsulfonyl)thiophene-2-carboxylic acid
- Key Difference : Absence of chlorine at position 3.
- Impact :
- Electronic Effects : The chlorine atom in the target compound introduces electron-withdrawing effects, stabilizing the molecule and possibly enhancing reactivity or halogen bonding .
- Bioactivity : Chlorine substitution is critical for activity in some thiophene-based anticancer agents .
Heterocyclic Carboxylic Acids with Varied Cores
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 845885-82-7)
- Core Difference : Thiazole ring (vs. thiophene).
- Impact :
- Electron Density : Thiophene’s electron-rich aromatic system may improve π-π stacking in target binding compared to thiazole .
- Biological Targets : Thiazole derivatives often target enzymes like cyclooxygenase, whereas thiophenes are explored for kinase inhibition .
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid (CAS: 116525-66-7) Key Differences: Cyano and methylthio substituents. Impact:
- Electronic and Steric Effects: The cyano group increases polarity, reducing lipophilicity (clogP ~2.5 vs. ~3.2 for the target compound). Methylthio contributes to sulfur-mediated interactions .
Physicochemical Properties
| Compound | Molecular Weight | clogP* | logk** | Aqueous Solubility (Predicted) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound (CAS: 175202-23-0) | 314.81 | 3.2 | 1.8 | Low | Cl, i-PrSO₂ |
| 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | 240.68 | 2.8 | 1.5 | Moderate | Cl, MeSO₂ |
| 4-(Isopropylsulfonyl)thiophene-2-carboxylic acid | 234.02 | 2.5 | 1.2 | High | i-PrSO₂ |
| 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | 309.78 | 2.5 | 1.3 | Moderate | Cl-Ph, CN, MeS |
clogP: Calculated partition coefficient (lipophilicity).
*logk: Experimentally determined lipophilicity under isocratic conditions .
Trends :
- Sulfonyl groups (MeSO₂, i-PrSO₂) increase clogP, but bulkier substituents reduce solubility.
- Chlorine and cyano groups enhance polarity but may improve target specificity .
Biological Activity
3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175202-26-3) is an organic compound that belongs to the class of thiophene carboxylic acids. This compound features a thiophene ring substituted with a chloro group and an isopropylsulfonyl moiety, which contributes to its unique biological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and other fields.
- Molecular Formula : C₈H₉ClO₄S₂
- Molecular Weight : 268.74 g/mol
- IUPAC Name : 3-chloro-4-(propan-2-ylsulfonyl)thiophene-2-carboxylic acid
- Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the isopropylsulfonyl group enhances the compound's binding affinity through hydrophobic interactions and hydrogen bonding, which may modulate enzyme activity or receptor signaling pathways.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.
Anti-inflammatory Effects
Thiophene derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.
Case Studies
- Antimicrobial Activity Study :
- Anti-inflammatory Research :
-
Anticancer Activity Assessment :
- In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer drug candidate .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key spectroscopic techniques for confirming the identity and purity of 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the substitution pattern on the thiophene ring. The deshielding effect of the electron-withdrawing sulfonyl group (C8H9ClO4S2) would shift neighboring proton signals downfield, while the carboxylic acid proton may appear as a broad peak .
- Infrared (IR) Spectroscopy : The sulfonyl group (S=O) exhibits strong absorption bands near 1150–1350 cm, and the carboxylic acid (O-H) stretch appears as a broad peak around 2500–3300 cm. Compare with reference spectra of analogous thiophene-2-carboxylic acid derivatives .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 268.738 (calculated for C8H9ClO4S2) and fragmentation patterns .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : Sulfonation of 3-chlorothiophene-2-carboxylic acid using isopropylsulfonyl chloride under alkaline conditions (e.g., NaH or KCO in DMF) to introduce the isopropylsulfonyl group at the 4-position. Monitor reaction progress via TLC .
- Step 2 : Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using HPLC (>95%) .
- Challenges : Steric hindrance from the isopropyl group may reduce sulfonation efficiency. Optimize reaction time and temperature to mitigate side products .
Advanced Research Questions
Q. How does the isopropylsulfonyl group influence the electronic and steric properties of the thiophene ring in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, polarizing the thiophene ring and activating the 5-position for nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura). Use DFT calculations to map electron density distribution .
- Steric Effects : The bulky isopropyl group at the 4-position may hinder reactivity at adjacent positions. Compare reaction rates with methylsulfonyl analogs (e.g., 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid) to quantify steric impacts .
- Case Study : Attempt Buchwald-Hartwig amination with Pd(OAc)/Xantphos. Monitor regioselectivity via NMR and GC-MS .
Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate disputed reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Compare results with literature using identical analytical methods (e.g., solvent-matched NMR) .
- Computational Modeling : Use Gaussian or ORCA to simulate IR/NMR spectra and compare with experimental data. Discrepancies may arise from solvent effects or polymorphic forms .
- Isotopic Labeling : Introduce -labeled isopropyl groups to track reaction pathways and confirm intermediate structures .
Q. What role does this compound play in materials science, particularly in optoelectronic applications?
- Methodological Answer :
- Mid-Infrared (MIR) Detection : Functionalize graphene surfaces via π-π stacking of the thiophene ring. The sulfonyl group enhances IR absorption in the 3–5 μm range (2000–3300 cm), improving photoresponsivity in detectors .
- Device Fabrication : Deposit the compound onto graphene sheets using Langmuir-Blodgett techniques. Characterize responsivity (A/W) and rise time (ms) under MIR irradiation .
- Stability Testing : Assess device performance over 30 days at room temperature to evaluate degradation mechanisms (e.g., oxidation of the sulfonyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
